3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one

Description

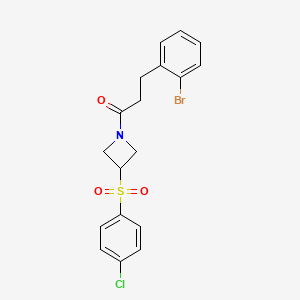

3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2-bromophenyl group at the C3 position and a 3-((4-chlorophenyl)sulfonyl)azetidin-1-yl moiety at the C1 position. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a sulfonyl group attached to a 4-chlorophenyl ring.

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrClNO3S/c19-17-4-2-1-3-13(17)5-10-18(22)21-11-16(12-21)25(23,24)15-8-6-14(20)7-9-15/h1-4,6-9,16H,5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXOKSFMDMFBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16BrClN2O2S

- Molecular Weight : 397.73 g/mol

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group in the structure is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The bromophenyl and chlorophenyl moieties could contribute to its ability to disrupt bacterial cell membranes.

- Cytotoxic Effects : The compound has shown cytotoxic effects in various cancer cell lines. This activity is likely mediated through apoptosis induction, where the compound triggers programmed cell death in malignant cells.

Case Study 1: Antitumor Activity

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were reported at concentrations ranging from 10 to 30 µM, indicating potent antitumor activity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests promising potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s azetidine-sulfonyl group distinguishes it from simpler aryl-substituted propanones. This moiety may enhance steric bulk and electronic effects, influencing binding affinity in biological targets .

- Biological Relevance : Chalcone derivatives (e.g., ) exhibit antitumor and antimicrobial activities, suggesting that the bromophenyl and chlorophenyl groups in the target compound could confer similar properties.

- Synthetic Complexity: The azetidine ring introduces synthetic challenges compared to open-chain analogs. For example, describes a β-amino ketone synthesis using Ag3PW12O40 as a catalyst, while azetidine-containing compounds may require ring-closure strategies .

Physicochemical and Crystallographic Properties

- Crystal Packing: Analogous compounds, such as 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, exhibit intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers . The sulfonyl group in the target compound may promote similar hydrogen-bonding networks, affecting solubility and crystallinity.

- Thermochemical Stability : Density-functional theory (DFT) studies (e.g., ) highlight the role of exact exchange in predicting thermochemical properties. The electron-withdrawing sulfonyl group in the target compound may increase stability compared to thioether analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.